2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(propan-2-yl)acetamide
2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(propan-2-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
1008947-09-8
VCID:
VC0362452
InChI:
InChI=1S/C15H21N3O2/c1-8(2)16-14(19)7-13-15(20)18-12-6-10(4)9(3)5-11(12)17-13/h5-6,8,13,17H,7H2,1-4H3,(H,16,19)(H,18,20)
SMILES:
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC(C)C
Molecular Formula:
C15H21N3O2
Molecular Weight:
275.35g/mol
2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(propan-2-yl)acetamide
CAS No.: 1008947-09-8
Main Products
VCID: VC0362452
Molecular Formula: C15H21N3O2
Molecular Weight: 275.35g/mol
CAS No. | 1008947-09-8 |
---|---|
Product Name | 2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(propan-2-yl)acetamide |
Molecular Formula | C15H21N3O2 |
Molecular Weight | 275.35g/mol |
IUPAC Name | 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-propan-2-ylacetamide |
Standard InChI | InChI=1S/C15H21N3O2/c1-8(2)16-14(19)7-13-15(20)18-12-6-10(4)9(3)5-11(12)17-13/h5-6,8,13,17H,7H2,1-4H3,(H,16,19)(H,18,20) |
Standard InChIKey | QPZLGDYGWUUTHS-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC(C)C |
Canonical SMILES | CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC(C)C |
PubChem Compound | 2918633 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume